3,4-Dichlorophenyl-2-lactic acid is an organic compound with the molecular formula and a molecular weight of approximately 235.07 g/mol. It is classified as a chlorinated derivative of lactic acid, specifically featuring dichlorophenyl substitutions. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
3,4-Dichlorophenyl-2-lactic acid can be synthesized through chemical reactions involving 3,4-dichlorophenylacetic acid. It belongs to the class of compounds known as alpha-hydroxy acids due to the presence of a hydroxyl group adjacent to a carboxylic acid group. The compound is recognized for its structural similarity to lactic acid, which is commonly produced through fermentation processes or synthetic methods.
The synthesis of 3,4-Dichlorophenyl-2-lactic acid typically involves the reaction of 3,4-dichlorophenylacetic acid with various reagents under controlled conditions. One prevalent method includes:
Industrial production may utilize large-scale chemical processes that optimize yield and cost-efficiency, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high production rates.
The molecular structure of 3,4-Dichlorophenyl-2-lactic acid can be represented as follows:
InChI=1S/C9H8Cl2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)
QREPBOPOIRZWDG-UHFFFAOYSA-N
C1=C(Cl)C(=CC=C1Cl)CC(O)C(=O)O
The exact mass of the compound is approximately 233.98505 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical properties and reactivity .
3,4-Dichlorophenyl-2-lactic acid can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,4-Dichlorophenyl-2-lactic acid primarily involves its interactions at the molecular level during chemical reactions. For example:
The compound exhibits typical characteristics of alpha-hydroxy acids, including solubility in water and potential reactivity with various nucleophiles due to its electrophilic carbon centers.
3,4-Dichlorophenyl-2-lactic acid has several scientific uses:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5